Vorapaxar and Vorapaxar-d5 Sulfate: Chemical Architecture, PAR-1 Antagonism, and Bioanalytical Workflows
Vorapaxar and Vorapaxar-d5 Sulfate: Chemical Architecture, PAR-1 Antagonism, and Bioanalytical Workflows
Executive Summary
Vorapaxar sulfate is a first-in-class, orally active antagonist of the protease-activated receptor-1 (PAR-1), designed to inhibit thrombin-induced platelet aggregation without disrupting the coagulation cascade [1]. Derived from the natural product himbacine, its complex stereochemistry and high lipophilicity dictate its pharmacokinetic behavior. In preclinical and clinical pharmacokinetic studies, Vorapaxar-d5 (the deuterium-labeled isotopologue) serves as a critical internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This technical guide explores the physicochemical properties of Vorapaxar sulfate, its mechanism of action, and provides a self-validating analytical workflow for its quantification using Vorapaxar-d5.
Chemical Structure and Physicochemical Properties
Vorapaxar is a synthetic tricyclic 3-phenylpyridine. Its structural complexity includes seven defined chiral centers and one trans double bond, requiring a highly controlled multi-step synthesis [2].
The substitution of five hydrogen atoms with deuterium in Vorapaxar-d5 increases the molecular weight by approximately 5 Da. This mass shift is sufficient to resolve the isotopologue from the unlabeled drug in a mass spectrometer while preserving nearly identical physicochemical and chromatographic properties. This makes Vorapaxar-d5 the gold standard for correcting matrix effects (ion suppression or enhancement) during electrospray ionization (ESI) [3].
Table 1: Physicochemical Profile of Vorapaxar & Vorapaxar-d5
| Property | Vorapaxar Sulfate | Vorapaxar-d5 (Free Base) |
| Molecular Formula | C₂₉H₃₃FN₂O₄ • H₂SO₄ | C₂₉H₂₈D₅FN₂O₄ |
| Molecular Weight | 590.66 g/mol (Sulfate) / 492.58 g/mol (Base) | ~497.61 g/mol |
| LogP (Partition Coefficient) | 5.1 (Highly lipophilic) | ~5.1 |
| pKa (Dissociation Constant) | 4.7 | ~4.7 |
| Aqueous Solubility | Insoluble at pH > 3.0; Max solubility at pH 1.0 | Insoluble at pH > 3.0 |
| Organic Solubility | Freely soluble in methanol; slightly in ethanol | Soluble in methanol, DMSO |
| Stereochemistry | 7 chiral centers; 1 trans double bond | 7 chiral centers; 1 trans double bond |
Data synthesized from EMA assessments and drug databases [4] [5].
Mechanism of Action: PAR-1 Antagonism
To understand the therapeutic utility of Vorapaxar, one must examine the unique activation mechanism of the PAR-1 receptor. PAR-1 is a G-protein-coupled receptor (GPCR) activated by thrombin, a potent serine protease.
Unlike traditional GPCRs that are activated by free-floating ligands, PAR-1 is activated via a tethered ligand mechanism . Thrombin binds to the N-terminus of the PAR-1 receptor and cleaves it. This cleavage exposes a new N-terminal sequence that folds back and binds to the receptor's own orthosteric binding pocket, initiating a G-protein signaling cascade that leads to intracellular calcium mobilization and platelet aggregation [6].
Vorapaxar acts as a competitive antagonist, but its binding kinetics make it functionally unique. It binds to the PAR-1 pocket with extremely high affinity ( Ki=8.1 nM ) and exhibits a very slow off-rate (half-life of disengagement ≈20 hours ) [7]. Consequently, while it is technically reversible, it acts as a virtually irreversible inhibitor, providing sustained antiplatelet effects.
Diagram 1: PAR-1 tethered ligand activation pathway and Vorapaxar inhibition mechanism.
Bioanalytical Workflow: LC-MS/MS Quantification
In pharmacokinetic studies, quantifying Vorapaxar in biological matrices (e.g., plasma) requires high sensitivity and specificity. UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry) is the method of choice[8].
The Role of Vorapaxar-d5
During ESI, co-eluting endogenous plasma components can interfere with the ionization of the target analyte, leading to signal suppression or enhancement. Because Vorapaxar-d5 shares the exact chemical structure and lipophilicity (LogP 5.1) of Vorapaxar, it co-elutes perfectly during chromatography. Any matrix effects experienced by the analyte are proportionally experienced by the IS. By measuring the ratio of the analyte peak area to the IS peak area, researchers ensure absolute quantitative accuracy [9].
Step-by-Step Methodology: Plasma Extraction and UPLC-MS/MS
Phase 1: Reagent & Standard Preparation
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Acidified Methanol: Add 1.0 mL of formic acid to 1000.0 mL of HPLC-grade methanol. Sonicate to degas.
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Stock Solutions: Prepare 1.0 mg/mL stock solutions of Vorapaxar and Vorapaxar-d5 in acidified methanol. Store at 2-8°C.
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IS Spiking Solution: Dilute the Vorapaxar-d5 stock to a working concentration of 50.00 pg/mL using the mobile phase.
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Extraction Solvent: Prepare 0.1% formic acid in acetonitrile. The acidic environment ensures Vorapaxar (pKa 4.7) remains protonated, optimizing recovery [10].
Phase 2: Sample Preparation (Protein Precipitation)
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Aliquot 100 µL of the biological plasma sample into a microcentrifuge tube.
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Add 50 µL of the Vorapaxar-d5 IS spiking solution (50.00 pg/mL).
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Add 300 µL of the extraction solvent (0.1% formic acid in acetonitrile) to precipitate plasma proteins.
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Vortex the mixture vigorously for 5 minutes to ensure complete protein denaturation and analyte extraction.
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Centrifuge at 10,000 rpm for 10 minutes at 4°C.
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Transfer the clear supernatant to a UPLC autosampler vial.
Phase 3: UPLC-MS/MS Analysis
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Chromatography: Inject 10 µL of the supernatant onto a C18 analytical column (e.g., Pursuit XRs-100Å, 4.6 x 50 mm, 10 µm) maintained at 40°C.
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Mobile Phase: Use an isocratic elution system consisting of 5mM Ammonium Formate Buffer (pH 4.0) : Methanol : Acetonitrile (40:30:30, % v/v) at a flow rate of 0.2 mL/min.
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Detection: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).
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Quantification: Calculate the concentration of Vorapaxar by plotting the peak area ratio of Vorapaxar/Vorapaxar-d5 against a standard calibration curve.
Diagram 2: Analytical workflow for Vorapaxar quantification using Vorapaxar-d5 as an internal standard.
Conclusion
Vorapaxar sulfate represents a highly targeted approach to cardiovascular risk reduction by isolating the PAR-1 pathway. Because of its extreme lipophilicity and complex matrix interactions in vivo, the use of its deuterated analog, Vorapaxar-d5, is indispensable for rigorous pharmacokinetic profiling. By integrating stable isotope labeling with optimized UPLC-MS/MS workflows, researchers can ensure self-validating, highly accurate quantification necessary for ongoing drug development and clinical monitoring.
References
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National Institutes of Health. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC. Retrieved from[Link]
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New Drug Approvals. VORAPAXAR SULPHATE. Retrieved from[Link]
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European Medicines Agency (EMA). Zontivity. Retrieved from[Link]
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National Institutes of Health. Targeting PAR1: Now what? - PMC. Retrieved from[Link]
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ResearchGate. Pathways of platelet protease-activated receptor (PAR)-1 activation. Retrieved from[Link]
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International Journal of Pharmaceutical Sciences and Research. Development and validation of analytical method for estimation of vorapaxar by uplc-ms. Retrieved from[Link]
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Semantic Scholar. International Journal of Lifescience and Pharma Research. Retrieved from[Link]
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ResearchGate. (PDF) Study of Forced Degradation Behaviour of a Novel Anti-Platelet Drug of Vorapaxar by Uplc-Ms/Ms. Retrieved from[Link]
